

Ba@C74 endohedral fullerene fundamental characteristics

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An In-depth Technical Guide on the Core Characteristics of Ba@C74 Endohedral Fullerene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endohedral metallofullerenes (EMFs) represent a unique class of nanomaterials with significant potential across various scientific disciplines. This document provides a comprehensive technical overview of the fundamental characteristics of the Barium-encapsulated fullerene, Ba@C74. It details its synthesis, isolation, and core physicochemical properties, including its distinct molecular structure and electronic and spectroscopic signatures. All quantitative data are summarized in tabular format for clarity and comparative analysis. Detailed experimental protocols for its synthesis and characterization are provided. While direct biomedical applications for Ba@C74 have yet to be explored, this guide discusses its potential within the drug development landscape by drawing parallels with other well-studied EMFs. It outlines the necessary steps, such as surface functionalization and toxicological evaluation, that would be required to translate this molecule into a potential therapeutic or diagnostic tool. Visual diagrams are provided to illustrate key workflows and concepts.

Introduction to Ba@C74 Endohedral Fullerene

Endohedral metallofullerenes are novel molecular structures consisting of a hollow fullerene carbon cage encapsulating one or more metal atoms. The charge transfer between the entrapped metal atom and the carbon cage gives rise to unique electronic, magnetic, and



chemical properties distinct from those of empty fullerenes.[1] This internal doping stabilizes fullerene cages that might otherwise be unstable, such as C74.

Among these, Ba@C74 is a notable example of a small-cage-sized endohedral fullerene containing an alkaline earth metal. The encapsulation of a divalent Barium atom (Ba²+) results in a charge transfer to the C74 cage, forming a structure best described as Ba²+@C74²-.[2] Ba@C74 is the most abundant species found in the soot produced in RF-furnaces for endohedral Barium-fullerenes.[2] Its study provides critical insights into the nature of metal-cage interactions and the fundamental properties of non-IPR (Isolated Pentagon Rule) fullerenes. This guide serves to consolidate the known technical data on Ba@C74 to aid researchers in its study and potential application.

Synthesis and Isolation

The primary method for producing Ba@C74 is the radio frequency (RF) method, which has proven effective for synthesizing endohedral fullerenes with comparatively volatile alkaline earth metals.[2][3][4]

The synthesis process involves the simultaneous evaporation of barium and carbon within a reaction chamber.[3][4] This is conducted under a dynamic flow of helium gas. The resulting carbon soot contains a mixture of empty fullerenes and various endohedral fullerenes, with Ba@C74 being a prominent product.[2]

Following synthesis, the isolation of pure Ba@C74 from the soot extract is a multi-step process. A three-step high-pressure liquid chromatography (HPLC) separation is employed to achieve high purity, yielding quantities on the order of 0.5 mg from a given batch.[3][4]

Physicochemical Characteristics Molecular Structure

The definitive structure of Ba@C74 was determined through single-crystal synchrotron diffraction analysis of a co-crystal, Ba@C74·Co(OEP)·2C6H6 (where Co(OEP) is cobalt(II) octaethylporphyrin), at a temperature of 100 K.[3][4] Structural determination of endohedral fullerenes is often complicated by a high degree of rotational disorder of the fullerene molecules within the crystal.[5]



Key structural features include:

- Encapsulation: The Barium atom is confirmed to be located inside the C74 fullerene cage.[3]
- Cage Symmetry: The C74 cage is suggested to have D₃h symmetry.[3][4]
- Off-Center Position: The encapsulated Barium atom does not reside at the geometric center of the cage. It is significantly displaced, with a shift of approximately 130-150 pm.[3][4]
- Ba-C Interaction: The shortest distance between the Barium atom and a carbon atom of the cage is 265 pm.[3][4] This off-center displacement and the Ba-C distance are indicative of a specific, localized interaction between the metal ion and the inner wall of the fullerene.

Electronic and Spectroscopic Properties

Spectroscopic analysis provides further confirmation of the molecule's structure and electronic properties.

- X-ray Absorption Near Edge Structure (XANES): The Ba L(III) XANES spectrum of a
 Ba@C74 thin film shows a characteristic double maximum structure around an energy of E =
 5275 eV.[3][4] Comparison with simulated spectra for different structural models (exohedral
 vs. endohedral) confirms the internal, off-center position of the Barium atom.[3][4]
- Raman Spectroscopy: The Raman spectrum of Ba@C74 features a distinct low-frequency band at 128 cm⁻¹.[2] This band is attributed to the metal-versus-cage vibrational mode, a characteristic feature of endohedral metallofullerenes.[1][2]
- Electron Spin Resonance (ESR): The photo-excited triplet state of Ba@C74 has been characterized using ESR spectroscopy.[2] The fine-structure parameters were determined to be |D| ≈ 0.0088 cm⁻¹ and |E| ≈ 0.0017 cm⁻¹, indicative of high spin polarization.[2]
- Visible and Near-Infrared (VIS-NIR) Spectroscopy: The VIS-NIR absorption spectra of Ba@C74 in a carbon disulfide solution are primarily dominated by the spectral features of the C74 fullerene cage.[2] The encapsulated metal atom causes only slight shifts in the band positions.[2]



Quantitative Data Summary

The key quantitative parameters for Ba@C74 are summarized in the tables below.

Table 1: Structural Parameters for Ba@C74

Parameter	Value	Reference
Fullerene Cage	C74	[3][4]
Cage Symmetry	D₃h	[3][4]
Encapsulated Metal	Barium (Ba)	[3][4]
Ba Atom Displacement (Off-Center)	130 - 150 pm	[3][4]

| Shortest Ba-C Distance | 265 pm |[3][4] |

Table 2: Spectroscopic Data for Ba@C74 | Spectroscopic Technique | Parameter | Value | Reference | | :--- | :--- | :--- | | Ba L(III) XANES | Peak Position | ~5275 eV |[3][4] | | Raman Spectroscopy | Metal-Cage Mode Frequency | 128 cm $^{-1}$ |[2] | | ESR (Photo-excited Triplet State) | Fine-Structure Parameter |D| | ~0.0088 cm $^{-1}$ |[2] | | ESR (Photo-excited Triplet State) | Fine-Structure Parameter |E| | ~0.0017 cm $^{-1}$ |[2] |

Experimental Protocols Synthesis Protocol (Radio Frequency Method)

- Preparation: A graphite rod doped with Barium is placed in a reaction chamber.
- Atmosphere: The chamber is evacuated and filled with helium gas, and a dynamic flow is maintained.[3][4]
- Evaporation: A radio frequency (RF) furnace is used to heat the doped graphite rod to a high temperature, causing the simultaneous evaporation of carbon and Barium.[3][4]
- Soot Collection: The resulting carbon soot, containing Ba@C74 and other fullerenes, is collected from the chamber walls after cooling.



Isolation Protocol (Three-Step HPLC)

- Extraction: The collected carbon soot is first extracted using a suitable solvent (e.g., carbon disulfide or toluene) to dissolve the fullerenes.
- Step 1 HPLC: The crude extract is subjected to an initial HPLC separation to isolate fractions containing metallofullerenes from empty fullerenes.
- Step 2 & 3 HPLC: The metallofullerene-rich fractions are further purified through two subsequent HPLC steps using different columns or solvent gradients to isolate pure Ba@C74 from other metallofullerenes (e.g., Ba@C76).[3][4]
- Purity Confirmation: The purity of the final isolated sample is confirmed using mass spectrometry.[2]

Characterization Protocols

- Single-Crystal X-ray Diffraction:
 - Pure Ba@C74 is co-crystallized with Co(OEP) in a benzene/toluene solution to obtain microcrystals suitable for diffraction.[3][4]
 - The crystals are cooled to 100 K.[3][4]
 - Data is collected using a high-intensity synchrotron radiation source to maximize the observed fraction of the reciprocal lattice.[5]
 - The final structure is determined using advanced refinement strategies to account for molecular disorder.[5]
- XANES Spectroscopy:
 - A thin film of purified Ba@C74 is prepared.
 - The film is irradiated with X-rays of varying energy around the Barium L(III) absorption edge.



- The absorption spectrum is recorded and compared with quantum chemical simulations to confirm the endohedral nature and position of the Ba atom.[3][4]
- Raman and VIS-NIR Spectroscopy:
 - For Raman, a dried sample of Ba@C74 is placed in a quartz Schlenk vessel and analyzed.[2]
 - For VIS-NIR, Ba@C74 is dissolved in carbon disulfide, placed in a suprasil cuvette, and measured using a spectrometer.[2]

Potential for Drug Development Applications (A Prospective Outlook)

While no biological or toxicological studies have been published specifically for Ba@C74, the broader class of endohedral metallofullerenes has attracted significant interest for biomedical applications.[1][6] This section provides a prospective outlook on how Ba@C74 could be developed for such purposes.

The Precedent: Biomedical Applications of Endohedral Metallofullerenes

The unique structure of EMFs, where a metal ion is securely trapped within a carbon cage, offers a "super chelation" that is highly resistant to in-vivo metabolism and leakage of potentially toxic metal ions.[1][7] This has led to research in several areas:

- MRI Contrast Agents: Gadolinium-containing EMFs, such as Gd@C82, have been functionalized to be water-soluble and demonstrate relaxivity up to 20 times higher than commercial gadolinium chelate agents.[2][4]
- Radiopharmaceuticals: The stable encapsulation of radioactive metal isotopes makes EMFs
 a promising platform for developing radiotracers for imaging or targeted radiotherapy with
 reduced risk of releasing toxic radiometals.[6][7]
- Therapeutics: Functionalized EMFs like gadofullerenols (e.g., [Gd@C82(OH)₂₂]n) have shown the ability to inhibit tumor growth in mice, potentially through antioxidant effects and selective accumulation in tumor tissue.[1][4]



The Path Forward for Ba@C74

For Ba@C74 to be considered for any biomedical application, several critical steps are necessary.

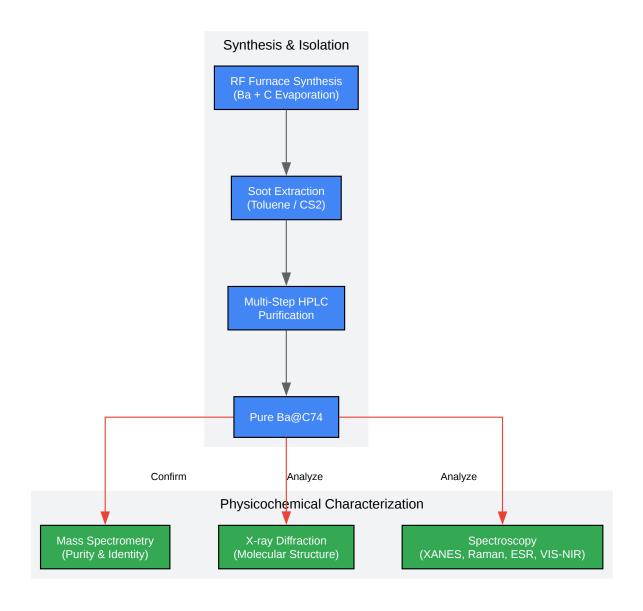
- Surface Functionalization: Pristine Ba@C74 is not soluble in aqueous solutions. Covalent functionalization of the carbon cage surface is the essential first step to impart water solubility and biocompatibility.[8][9] Common functional groups include hydroxyl (-OH) and carboxyl (-COOH) groups.[2]
- Biocompatibility and Toxicity Assessment: Once a water-soluble derivative is created, a
 rigorous toxicological evaluation is required. This would involve a standard pipeline of in vitro
 cytotoxicity assays followed by in vivo studies to determine acute and chronic toxicity.[10]
- Application-Specific Development: Depending on the intended use, further modifications
 could be made. For drug delivery, therapeutic molecules could be attached to the surface
 functional groups.[3] For targeted imaging or therapy, ligands such as antibodies or peptides
 could be conjugated to the fullerene surface.[11]

A Note on Toxicology

The development of any new nanomaterial for medical use requires a thorough toxicological assessment. The standard process begins with in-vitro cytotoxicity tests.[10] If the material shows promise, this is followed by in-vivo acute and repeated-dose toxicity studies in animal models (e.g., rodent and non-rodent) to establish key safety parameters like the No-Observed-Adverse-Effect Level (NOAEL).[12][13]

Visualizations

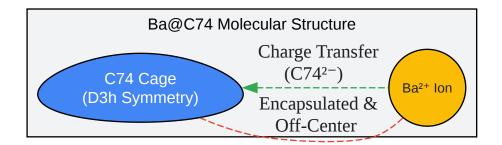




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Caption: Experimental workflow for the synthesis, isolation, and characterization of Ba@C74.





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Caption: Logical diagram of the Ba@C74 endohedral fullerene structure.



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Caption: Prospective pathway for developing Ba@C74 into a preclinical candidate.

Conclusion

Ba@C74 stands as a well-characterized example of an alkaline earth endohedral metallofullerene. Its synthesis via the RF method and purification by multi-step HPLC are established, and its fundamental structural and spectroscopic properties have been elucidated, revealing an off-center barium ion within a D₃h-symmetry C74 cage. While these core characteristics make it a subject of fundamental scientific interest, its journey toward practical applications, particularly in drug development, is just beginning. The path forward requires chemical modification to impart aqueous solubility, followed by comprehensive biological and toxicological evaluations. The precedents set by other functionalized metallofullerenes in MRI, radiopharmaceuticals, and therapeutics provide a compelling roadmap for the future exploration of Ba@C74 and related compounds.



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